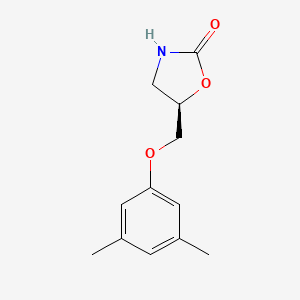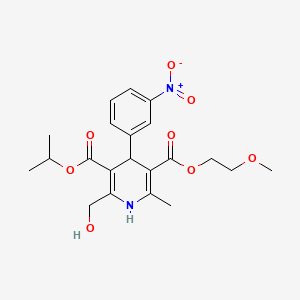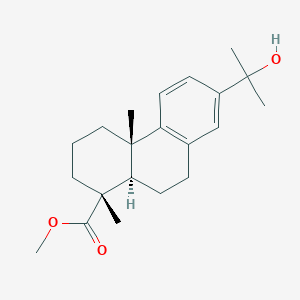
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes dioctyl ester groups, ethenyl acetate units, and 2-hydroxypropyl 2-methyl-2-propenoate segments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves several steps. The primary synthetic route includes the polymerization of ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate in the presence of 2-Butenedioic acid (2E)-, dioctyl ester. The reaction conditions typically involve the use of radical initiators and controlled temperature settings to ensure the proper formation of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and concentration of reactants. The resulting polymer is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various advanced materials and as a functional additive in polymer blends.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer is investigated for its potential use in controlled drug release and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as drug delivery or tissue regeneration. The exact pathways depend on the specific application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenedioic acid (2E)-, 1,4-dibutyl ester, polymer with ethenylbenzene, ethenyl decanoate, 2-hydroxypropyl 2-methyl-2-propenoate, methyl 2-methyl-2-propenoate, and (2-methyl-2-oxiranyl)methyl 2-methyl-2-propenoate .
- Acetic acid ethenyl ester, polymer with ethane, ethenyltriethoxysilane, and sodium ethenesulfonate .
Uniqueness
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate stands out due to its unique combination of functional groups, which provide a balance of mechanical strength, chemical resistance, and biocompatibility. This makes it particularly suitable for applications in medicine and advanced material science.
Eigenschaften
CAS-Nummer |
192230-35-6 |
|---|---|
Molekularformel |
C31H54O9 |
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H36O4.C7H12O3.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-5(2)7(9)10-4-6(3)8;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,8H,1,4H2,2-3H3;3H,1H2,2H3/b16-15+;; |
InChI-Schlüssel |
TYKHRBNRWSKUJQ-VRZXRVJBSA-N |
Isomerische SMILES |
CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
Kanonische SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
Verwandte CAS-Nummern |
192230-35-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


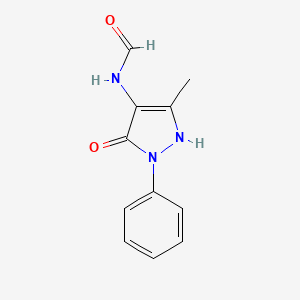




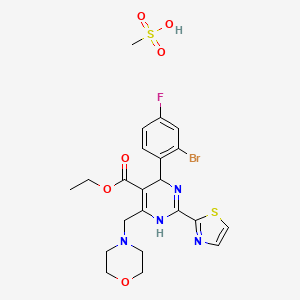
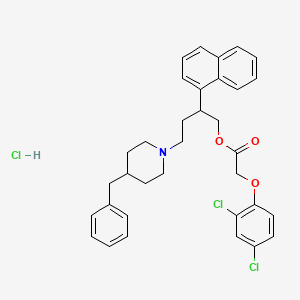
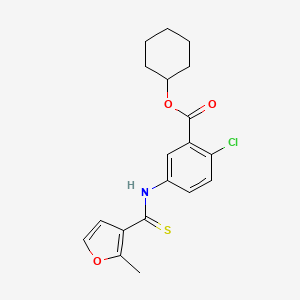
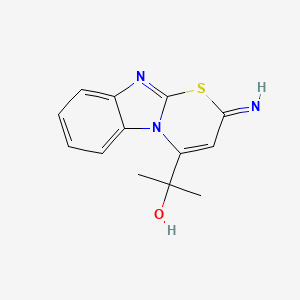
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
